molecular formula C26H25NO2 B12603727 1-Piperidinecarboxylic acid, 4-(diphenylmethylene)-, phenylmethyl ester CAS No. 916976-36-8

1-Piperidinecarboxylic acid, 4-(diphenylmethylene)-, phenylmethyl ester

Cat. No.: B12603727
CAS No.: 916976-36-8
M. Wt: 383.5 g/mol
InChI Key: QSXXLFOQXFNSPJ-UHFFFAOYSA-N
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Description

1-Piperidinecarboxylic acid, 4-(diphenylmethylene)-, phenylmethyl ester is a complex organic compound with the molecular formula C26H25NO2 and a molecular weight of 383.48 g/mol . This compound is characterized by its unique structure, which includes a piperidine ring substituted with a diphenylmethylene group and a phenylmethyl ester group.

Preparation Methods

The synthesis of 1-Piperidinecarboxylic acid, 4-(diphenylmethylene)-, phenylmethyl ester involves several steps. One common synthetic route includes the reaction of 4-(diphenylmethylene)piperidine with benzyl chloroformate under basic conditions to form the desired ester . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-Piperidinecarboxylic acid, 4-(diphenylmethylene)-, phenylmethyl ester undergoes various chemical reactions, including:

Scientific Research Applications

1-Piperidinecarboxylic acid, 4-(diphenylmethylene)-, phenylmethyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its effects on enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, including neurological disorders and cancer.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-Piperidinecarboxylic acid, 4-(diphenylmethylene)-, phenylmethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Properties

CAS No.

916976-36-8

Molecular Formula

C26H25NO2

Molecular Weight

383.5 g/mol

IUPAC Name

benzyl 4-benzhydrylidenepiperidine-1-carboxylate

InChI

InChI=1S/C26H25NO2/c28-26(29-20-21-10-4-1-5-11-21)27-18-16-24(17-19-27)25(22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-15H,16-20H2

InChI Key

QSXXLFOQXFNSPJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1=C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OCC4=CC=CC=C4

Origin of Product

United States

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